Stability Advantage: 3-Pyridyl vs. 2-Pyridyl Boronic Acids
(6-Carbamoylpyridin-3-yl)boronic acid, as a 3-pyridyl boronic acid, possesses a significant stability advantage over its 2-pyridyl isomer. The protodeboronation half-life (t₀.₅) for 3- and 4-pyridyl boronic acids is >1 week at pH 12 and 70 °C, whereas 2-pyridyl boronic acid degrades rapidly with a t₀.₅ of only 25-50 seconds under similar conditions (pH 7, 70 °C) [1]. This 12,000-fold difference in stability has critical implications for reaction design, purification, and long-term storage.
| Evidence Dimension | Protodeboronation half-life (t₀.₅) |
|---|---|
| Target Compound Data | >1 week (representative for 3-pyridyl boronic acids) |
| Comparator Or Baseline | 2-pyridyl boronic acid: t₀.₅ = 25–50 s |
| Quantified Difference | Approximately 12,000-fold longer half-life for 3-pyridyl isomer |
| Conditions | Aqueous-organic solvent, pH 12 (target), pH 7 (comparator), 70 °C, studied by NMR and DFT [1] |
Why This Matters
This stability profile makes (6-carbamoylpyridin-3-yl)boronic acid a more reliable and practical reagent for standard laboratory synthesis, reducing the risk of yield loss due to premature degradation compared to the highly unstable 2-pyridyl isomer.
- [1] Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. View Source
